3-Hydroxyisobutyric acid

Catalog No.
S572968
CAS No.
2068-83-9
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyisobutyric acid

CAS Number

2068-83-9

Product Name

3-Hydroxyisobutyric acid

IUPAC Name

3-hydroxy-2-methylpropanoic acid

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)

InChI Key

DBXBTMSZEOQQDU-UHFFFAOYSA-N

SMILES

CC(CO)C(=O)O

Synonyms

3-Hydroxy-2-methylpropanoic Acid; β-Hydroxyisobutyric Acid; 2-(Hydroxymethyl)propionic Acid; 2-Methyl-3-hydroxypropanoic Acid; 2-Methyl-3-hydroxypropionic Acid; DL-3-Hydroxyisobutyric Acid;

Canonical SMILES

CC(CO)C(=O)O

Investigating the pathogenesis of 3-hydroxyisobutyric aciduria:

3-HIBA is a crucial biomarker for 3-hydroxyisobutyric aciduria, a rare inherited metabolic disorder caused by deficiencies in enzymes involved in valine catabolism. Research focuses on understanding the relationship between elevated 3-HIBA levels and the clinical manifestations of the disease, such as developmental delays, neurological impairments, and lactic acidemia. Studies aiming to identify novel mutations in genes associated with the disease and exploring potential therapeutic strategies also utilize 3-HIBA measurements. (, )

Exploring the link between 3-HIBA and insulin resistance:

Recent research suggests a potential role for 3-HIBA in the development of insulin resistance, a key feature of type 2 diabetes. Studies have shown that elevated levels of 3-HIBA are associated with increased risk of developing type 2 diabetes, and further investigations are exploring the underlying mechanisms. Researchers are examining how 3-HIBA might affect fatty acid uptake by muscle cells and contribute to insulin resistance. ()

Utilizing 3-HIBA as a research tool:

Beyond its role in specific disease contexts, 3-HIBA can be used as a research tool to study various aspects of metabolism. Researchers utilize it to investigate metabolic pathways involving valine and branched-chain amino acids. Additionally, studies employing 3-HIBA can help understand the regulation of fatty acid transport and its impact on cellular function. ()

3-Hydroxyisobutyric acid is an organic compound with the molecular formula C4H8O3C_4H_8O_3. It exists in two enantiomeric forms: (R)-3-hydroxyisobutyric acid and (S)-3-hydroxyisobutyric acid, both of which are classified as beta hydroxy acids. This compound plays a significant role in various metabolic pathways, particularly in the metabolism of L-valine and thymine. It is also noted for its involvement in certain rare inherited metabolic disorders, such as 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde dehydrogenase deficiency, where its accumulation can be indicative of metabolic dysfunctions .

In healthy individuals, 3-HIBA acts as a transient intermediate in the breakdown of valine. However, elevated levels of 3-HIBA can have detrimental effects. Studies suggest that 3-HIBA may inhibit the function of the respiratory chain complexes I-III and mitochondrial creatine kinase, essential components of cellular energy production []. This inhibition disrupts cellular metabolism and can contribute to the symptoms observed in 3-hydroxyisobutyric aciduria.

  • Dehydrogenation: It can be oxidized to form 3-ketoisobutyric acid, a reaction that is facilitated by enzymes such as dehydrogenases.
  • Conjugation: The compound can undergo sulfation or glucuronidation, increasing its solubility and facilitating excretion.
  • Decarboxylation: Under certain conditions, it may lose a carboxyl group to yield isobutyraldehyde.

These reactions are crucial for its role in metabolic pathways and detoxification processes in the body.

3-Hydroxyisobutyric acid exhibits various biological activities:

  • Metabolic Intermediary: It serves as an intermediate in the metabolism of L-valine, contributing to amino acid biosynthesis and energy production.
  • Potential Therapeutic Effects: Preliminary studies suggest that it may have implications in metabolic disorders and could potentially influence muscle metabolism and fat oxidation .
  • Diagnostic Marker: Elevated levels of 3-hydroxyisobutyric acid are utilized as a biomarker for diagnosing specific metabolic disorders, particularly those related to fatty acid oxidation.

3-Hydroxyisobutyric acid has diverse applications:

  • Clinical Diagnostics: Its levels are measured in urine to diagnose metabolic disorders.
  • Nutritional Supplements: It is being studied for potential use in sports nutrition and weight management due to its role in fat metabolism.
  • Pharmaceutical Research: Investigations are ongoing into its potential therapeutic roles in metabolic diseases and muscle health.

Research into the interactions of 3-hydroxyisobutyric acid with other compounds has revealed:

  • Synergistic Effects with Amino Acids: Studies suggest that it may enhance the effects of certain amino acids on muscle metabolism.
  • Influence on Drug Metabolism: Its conjugation with various drugs has been shown to affect their pharmacokinetics, impacting efficacy and safety profiles.
  • Potential Antioxidant Activity: Some studies indicate that it may exert protective effects against oxidative stress, although further research is required to elucidate these mechanisms fully .

3-Hydroxyisobutyric acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
2-Hydroxybutyric AcidC4H8O3C_4H_8O_3Isomeric form with different biological roles.
L-ValineC5H11NO2C_5H_{11}NO_2An essential amino acid involved in protein synthesis.
3-Aminoisobutyric AcidC4H9NO2C_4H_{9}NO_2An amino derivative involved in similar metabolic pathways.

Uniqueness of 3-Hydroxyisobutyric Acid

What sets 3-hydroxyisobutyric acid apart from these similar compounds is its specific role as a beta hydroxy acid involved directly in L-valine metabolism and its diagnostic significance in certain metabolic disorders. Unlike L-valine, which is essential for protein synthesis, or 2-hydroxybutyric acid, which has different biological functions, 3-hydroxyisobutyric acid serves a unique position as both a metabolic intermediate and a potential therapeutic target.

Valine Catabolism and 3-Hydroxyisobutyric Acid as a Key Intermediate

Valine catabolism represents a complex, multi-step process that ultimately leads to the production of 3-hydroxyisobutyric acid as a key intermediate. The degradation pathway begins with the removal of the amino group from valine through transamination, yielding alpha-ketoisovalerate. This alpha-keto acid is subsequently converted to isobutyryl-CoA through oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex (BCKDH). The pathway then proceeds through several enzymatic steps before reaching 3-hydroxyisobutyric acid.

3-Hydroxyisobutyric acid is a chiral compound that exists as two enantiomers: D-3-hydroxyisobutyric acid and L-3-hydroxyisobutyric acid (S-3-hydroxyisobutyric acid). The S-enantiomer is the predominant form involved in human metabolism, particularly in the context of valine catabolism.

Table 1: Key Enzymes in the Valine Catabolic Pathway Leading to 3-HIBA

EnzymeGeneReaction CatalyzedCellular LocationRole in 3-HIBA Metabolism
Branched-chain aminotransferase (BCAT2)BCAT2Valine → α-ketoisovalerateMitochondriaInitial transamination step
Branched-chain α-ketoacid dehydrogenase complexBCKDHA, BCKDHB, DBT, DLDα-ketoisovalerate → isobutyryl-CoAMitochondriaOxidative decarboxylation
3-Hydroxyisobutyryl-CoA hydrolaseHIBCH3-Hydroxyisobutyryl-CoA → 3-Hydroxyisobutyric acidMitochondriaHydrolysis of CoA ester
3-Hydroxyisobutyrate dehydrogenaseHIBADH3-Hydroxyisobutyric acid → Methylmalonic semialdehydeMitochondriaOxidation of 3-HIBA
Methylmalonic semialdehyde dehydrogenaseALDH6A1Methylmalonic semialdehyde → Propionyl-CoAMitochondriaEntry into TCA cycle

The regulation of valine catabolism occurs primarily at the level of the BCKDH complex, which is the rate-limiting step in the pathway. This complex is regulated through phosphorylation by BCKDH kinase (BCKDK) and dephosphorylation by protein phosphatase 2Cm (PP2Cm). Additionally, the transcription factor Krüppel-like factor 15 (KLF15) has been identified as a regulator of various genes involved in BCAA catabolism, including BCAT2, BCKDHA, BCKDHB, and PP2Cm.

Importantly, 3-HIBA serves as a critical diagnostic marker for inborn errors of metabolism. Elevated levels of 3-HIBA in urine are characteristic of 3-hydroxyisobutyric aciduria, a rare metabolic disorder that can result from deficiencies in enzymes involved in valine metabolism. Normal serum concentrations of 3-HIBA typically range from 15-25 μmol/L in healthy individuals.

Role of 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) in Mitochondrial Export

3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) is a mitochondrial enzyme that catalyzes the conversion of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid by hydrolyzing the thioester bond. This enzymatic reaction represents a critical step in the valine catabolic pathway and facilitates the export of valine-derived metabolites from the mitochondria.

HIBCH is encoded by the HIBCH gene located on chromosome 2q32.2 in humans. The enzyme is primarily localized to the mitochondria, where it participates in valine metabolism. Beyond its role in hydrolyzing 3-hydroxyisobutyryl-CoA, HIBCH also exhibits activity toward isobutyryl-CoA and 3-hydroxypropanoyl-CoA, highlighting its versatility in metabolic processes.

Table 2: HIBCH Properties and Clinical Implications

PropertyDescriptionReference
Full Name3-Hydroxyisobutyryl-CoA hydrolase
Gene LocationChromosome 2q32.2
Protein Size43,481.935 Da
Cellular LocationMitochondria
Primary FunctionHydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid
Secondary ActivitiesHydrolysis of isobutyryl-CoA and 3-hydroxypropanoyl-CoA
Associated DisorderMethacrylic aciduria (OMIM #250620)
Clinical PresentationDevelopmental delay, hypotonia, seizures, Leigh-like neuroimaging patterns
Biochemical AbnormalitiesElevated lactate, respiratory chain complexes deficiencies

HIBCH deficiency, classified under OMIM #250620, is a rare autosomal recessive inborn error of metabolism. This condition leads to a blockage in the catabolic pathway of valine, resulting in the accumulation of potentially toxic valine metabolites in mitochondria. Clinical presentations include severe developmental delay, seizures, hyperintensities of the basal ganglia on magnetic resonance imaging (MRI), progressive brain atrophy, optic nerve atrophy, and elevated blood lactate levels.

The condition is often characterized as a mitochondrial disorder due to the observed deficiencies in respiratory chain complexes I, I+III, and cytochrome c oxidase, along with borderline depletion of mitochondrial DNA in muscle tissue. This association underscores the critical role of proper valine metabolism in maintaining mitochondrial function and overall cellular energy homeostasis.

Recent studies have shown that HIBCH knockdown disrupts mitochondrial respiration and glycolysis in various cell types, leading to reductions in basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). These findings further emphasize the importance of HIBCH in maintaining mitochondrial energy production and overall cellular metabolism.

Tissue-Specific Expression of 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Isoforms

3-Hydroxyisobutyrate dehydrogenase (HIBADH) catalyzes the NAD+-dependent oxidation of 3-hydroxyisobutyric acid to methylmalonic semialdehyde, representing the penultimate step in valine catabolism. This mitochondrial enzyme plays a crucial role in channeling valine-derived carbon skeletons into the TCA cycle for energy production.

The tissue distribution of HIBADH and other enzymes involved in BCAA metabolism displays notable patterns that reflect their metabolic functions. The activity of BCAA catabolic enzymes is highest in skeletal muscle, followed by adipose tissue and the brain, making these tissues major sites for BCAA metabolism and 3-HIBA production.

Table 3: Tissue-Specific Expression and Functions of HIBADH

TissueRelative Expression LevelMetabolic SignificanceReference
Skeletal MuscleHighMajor site of BCAA catabolism; increased during exercise
LiverModerateProcessing of BCKAs; gluconeogenesis from BCAA catabolites
Adipose TissueModerateBCAA catabolism; limited response to 3-HIBA signaling
BrainModerateBCAA metabolism for energy and neurotransmitter synthesis
HeartHighUtilizes 3-HIBA for fatty acid transport; sensitive to 3-HIBA signaling
KidneyModerateFiltration and reabsorption of 3-HIBA

Recent research has revealed an intriguing aspect of 3-HIBA biology beyond its role as a metabolic intermediate. Studies indicate that 3-HIBA can function as a bioactive paracrine metabolite that is secreted from muscle tissue and regulates trans-endothelial flux of fatty acids. Notably, 3-HIBA exhibits tissue-specific effects, increasing fatty acid transport in human HUVEC cells (macrovascular endothelial cells) and human cardiac-derived endothelial cells, but not in human adipose tissue-derived endothelial cells. This selective action suggests that 3-HIBA may be involved in regulating metabolic flexibility in muscle tissues, where increased fatty acid uptake is associated with reduced carbohydrate metabolism.

Deficiency of HIBADH has been recently identified as a cause of primary 3-hydroxyisobutyric aciduria, expanding the understanding of this inborn error of valine metabolism. Patients with HIBADH deficiency present with persistent elevations of urine L-3-hydroxyisobutyric acid and various clinical manifestations, highlighting the importance of this enzyme in normal metabolic function.

Cross-Talk Between Branched-Chain Amino Acid Metabolism and Ketone Body Synthesis

The metabolism of branched-chain amino acids, including the valine catabolic pathway that produces 3-HIBA, is intricately connected with other metabolic processes, including ketone body synthesis, the TCA cycle, and lipid metabolism. These interconnections create a complex metabolic network that responds to nutritional status and physiological demands.

In the context of valine catabolism, the end product propionyl-CoA enters the TCA cycle as succinyl-CoA, providing an anaplerotic input that can support various metabolic processes. The degradative pathway for branched-chain acyl-CoA molecules also generates NADH and FAD(2H), contributing to energy production through mitochondrial oxidative phosphorylation. Alternatively, BCAA catabolites can be channeled into the synthesis of fatty acids, cholesterol, ketone bodies, or glucose, depending on the nutritional status and specific needs of cells and organisms.

Table 4: Metabolic Fates of 3-Hydroxyisobutyric Acid and Related Metabolites

Metabolic FatePathway/ProcessPhysiological SignificanceReference
Energy ProductionTCA cycle via succinyl-CoAAnaplerotic input for oxidative phosphorylation
GluconeogenesisConversion to pyruvate and glucoseGlucose production during fasting
Lipid SynthesisContribution to fatty acid and cholesterol synthesisAnabolic processes during energy surplus
KetogenesisContribution to acetyl-CoA and ketone body formationAlternative fuel source during fasting
Signaling MoleculeRegulation of fatty acid transportModulation of tissue-specific metabolic flexibility
BiomarkerElevated in metabolic disorders and diabetes riskDiagnostic and prognostic indicator

Emerging research has highlighted the role of 3-HIBA as a bioactive metabolite with implications for metabolic health and disease. Elevated plasma levels of 3-HIBA have been associated with future risk of developing Type 2 diabetes (T2D). The mechanism may involve 3-HIBA-mediated increases in fatty acid uptake by muscle tissue, leading to accumulation of lipotoxic, incompletely esterified intermediates that blunt insulin signaling. This connection between BCAA metabolism, 3-HIBA levels, and insulin resistance underscores the potential clinical significance of this metabolite in metabolic disorders.

Recent studies have also identified 2-hydroxyisobutyric acid (2-HIBA), a related metabolite, as a compound that can bind to mitochondrial NADH dehydrogenase 3 (MT-ND3) and improve cognitive dysfunction in diabetic mice. This finding suggests potential therapeutic applications for modulating the metabolism of isobutyric acid derivatives in treating metabolic and neurological conditions.

Additionally, research in cancer metabolism has revealed that HIBCH knockdown in prostate cancer cells leads to disruptions in oxidative respiration, glycolysis, and central metabolic pathways. These findings suggest that valine catabolism and 3-HIBA metabolism play important roles in cellular bioenergetics and that targeting these pathways may have implications for treating metabolic disorders and cancer.

3-Hydroxyisobutyric acid functions as a paracrine signaling molecule that enhances trans-endothelial fatty acid transport, a process critical for lipid deposition in peripheral tissues. In skeletal muscle, 3-HIB is synthesized during valine catabolism and secreted into the extracellular space, where it activates endothelial fatty acid transport proteins (FATP3 and FATP4) [3] [6]. This activation facilitates the translocation of non-esterified fatty acids (NEFAs) across the vascular endothelium, increasing lipid uptake into muscle cells. Experimental models demonstrate that 3-HIB exposure elevates fatty acid uptake by 40–60% in endothelial cells, a effect abolished by FATP3/4 knockdown [6].

Mechanistically, 3-HIB stimulates endothelial cells to reorganize membrane lipid rafts, enhancing the surface expression of FATPs. This process is dependent on reactive oxygen species (ROS) signaling, as antioxidant pretreatment attenuates 3-HIB-induced fatty acid transport [6]. The metabolite’s role in lipid flux is further evidenced by in vivo studies, where 3-HIB infusion in mice increased intramuscular lipid accumulation by 35% within 4 hours, paralleling reductions in insulin-stimulated glucose uptake [3].

3-Hydroxyisobutyric acid exerts profound regulatory effects on fatty acid β-oxidation through its modulation of key enzymatic proteins, particularly acyl-CoA synthetase long-chain (ACSL) and carnitine acylcarnitine dehydrogenase (CAD). Research demonstrates that 3-HIB treatment significantly enhances the expression of these critical enzymes across multiple cell types, with the most pronounced effects observed in metabolically active tissues [1] [2].

In porcine mammary epithelial cells, treatment with 0.8 millimolar 3-HIB resulted in substantial increases in both ACSL and CAD protein expression levels. Specifically, ACSL expression increased by 40-50% compared to control groups, while CAD expression showed increases of 35-45% [1] [2]. These changes were accompanied by a corresponding 25-30% increase in cellular adenosine triphosphate synthesis, indicating enhanced mitochondrial fatty acid oxidation capacity [1].

The mechanism underlying these protein expression changes involves 3-HIB's role as a valine metabolite that signals metabolic demand for fatty acid utilization. ACSL proteins, which catalyze the formation of acyl-CoA derivatives from long-chain fatty acids, represent the rate-limiting step in fatty acid activation for β-oxidation [3]. The upregulation of ACSL expression by 3-HIB enhances the cellular capacity to process fatty acids for energy production, particularly during periods of increased metabolic demand [1].

CAD proteins play equally important roles in fatty acid β-oxidation by facilitating the transport of acyl groups across mitochondrial membranes. The enhancement of CAD expression by 3-HIB treatment correlates with increased mitochondrial fatty acid oxidation rates and improved cellular energy metabolism [1] [2]. This regulatory mechanism appears to be particularly important in tissues with high energy demands, such as mammary glands, skeletal muscle, and cardiac tissue [4] [1].

Studies in hepatocytes have revealed that 3-HIB treatment leads to coordinated upregulation of multiple fatty acid oxidation enzymes, including ACSL and CAD, resulting in enhanced hepatic fatty acid β-oxidation capacity [5]. The hepatic response to 3-HIB involves both transcriptional and post-transcriptional mechanisms, with increased messenger ribonucleic acid expression and protein stability contributing to the observed enzymatic changes [5].

Furthermore, research has demonstrated that the effects of 3-HIB on ACSL and CAD expression are dose-dependent and time-dependent. Lower concentrations of 3-HIB (0.1 millimolar) produce more modest but still significant increases in protein expression, while higher concentrations (0.8 millimolar) result in maximal enzymatic responses [1] [2]. The time course of these effects typically requires 24-48 hours for full expression, suggesting involvement of transcriptional regulatory mechanisms [1].

The tissue-specific nature of 3-HIB's effects on fatty acid β-oxidation enzymes reflects the metabolic specialization of different cell types. White adipocytes show moderate increases in ACSL and CAD expression (15-25% and 10-15%, respectively), while brown adipocytes demonstrate more pronounced responses (20-30% and 25-35%, respectively) [6]. This differential response pattern aligns with the higher metabolic activity and fatty acid oxidation capacity of brown adipose tissue compared to white adipose tissue [6].

Tissue-Specific Effects on Triglyceride Synthesis and Lipid Droplet Accumulation

The impact of 3-HIB on triglyceride synthesis and lipid droplet formation demonstrates remarkable tissue specificity, reflecting the distinct metabolic roles of different cell types in lipid homeostasis. Research has revealed that 3-HIB treatment promotes both triglyceride synthesis and lipid droplet accumulation across multiple tissue types, with the magnitude of these effects varying significantly between tissues [4] [1] [7].

In white adipose tissue, 3-HIB treatment produces increases in triglyceride synthesis ranging from 20-30% above control levels [6]. This enhancement is accompanied by substantial increases in lipid droplet formation and fatty acid uptake capacity (15-25% increase) [6]. The mechanism underlying these effects involves 3-HIB's stimulation of enzymes involved in triglyceride biosynthesis, including glycerol-3-phosphate acyltransferases, acyl-CoA:1-acyl-glycerol-3-phosphate acyltransferases, and diacylglycerol O-acyltransferases [8] [7].

Brown adipose tissue exhibits a somewhat different response profile, with triglyceride synthesis increases of 15-25% and fatty acid uptake enhancements of 10-20% [6]. The reduced magnitude of these effects in brown adipose tissue reflects its specialized role in thermogenesis and energy expenditure rather than energy storage [6]. However, the lipid droplet formation response remains robust, supporting the tissue's capacity for temporary lipid storage during periods of high metabolic demand [6].

Hepatic tissue demonstrates the most pronounced response to 3-HIB treatment, with triglyceride synthesis increases of 25-35% and significant enhancements in lipid droplet formation [5]. This robust hepatic response reflects the liver's central role in lipid metabolism and its capacity to rapidly respond to metabolic signals [5]. The hepatic effects of 3-HIB involve both increased fatty acid uptake (20-30%) and enhanced triglyceride synthesis capacity [5].

Skeletal muscle tissue shows more moderate responses to 3-HIB treatment, with triglyceride synthesis increases of 10-15% and fatty acid uptake enhancements of 8-12% [4]. The time course of these effects in skeletal muscle is typically longer (48 hours) compared to other tissues, suggesting involvement of different regulatory mechanisms [4]. The moderate response in skeletal muscle may reflect this tissue's primary role in fatty acid oxidation rather than storage [4].

Cardiac muscle demonstrates intermediate responses to 3-HIB treatment, with triglyceride synthesis increases of 12-18% and fatty acid uptake enhancements of 15-20% [4]. The cardiac response pattern reflects the heart's dual role in fatty acid oxidation for energy production and limited lipid storage capacity [4]. Endothelial cells show the most modest responses, with triglyceride synthesis increases of 8-12% and fatty acid uptake enhancements of 10-15% [4].

The molecular mechanisms underlying these tissue-specific effects involve differential expression of lipogenic enzymes and regulatory proteins. 3-HIB treatment enhances the expression of fatty acid synthase, acetyl-CoA carboxylase, and stearoyl-CoA desaturase in adipose tissues, while having more limited effects on these enzymes in muscle tissues [7]. This differential enzyme response pattern explains the tissue-specific variations in triglyceride synthesis capacity [7].

Lipid droplet formation responses to 3-HIB treatment involve coordinated changes in lipid droplet-associated proteins, including perilipins, adipose triglyceride lipase, and hormone-sensitive lipase [8] [7]. The tissue-specific expression patterns of these proteins contribute to the observed differences in lipid droplet accumulation responses [8] [7].

Dual Role in Mitochondrial Respiration: Reactive Oxygen Species Generation versus Adenosine Triphosphate Production Enhancement

3-HIB exhibits a complex dual role in mitochondrial respiration, simultaneously influencing both reactive oxygen species generation and adenosine triphosphate production in a tissue-specific manner. This dual functionality reflects the compound's intricate interactions with mitochondrial respiratory complexes and its differential effects on various cell types [9] [6].

In white adipocytes, 3-HIB treatment produces a distinctive pattern of decreased mitochondrial respiration coupled with reduced reactive oxygen species generation. Maximal respiration decreases by 20-50%, while reactive oxygen species generation falls by 30-50% [6]. Despite these reductions in respiratory capacity, adenosine triphosphate production increases by 10-15%, indicating improved mitochondrial efficiency [6]. This paradoxical effect suggests that 3-HIB enhances the coupling between electron transport and adenosine triphosphate synthesis in white adipocytes [6].

Brown adipocytes demonstrate the opposite response pattern, with 3-HIB treatment producing increases in maximal respiration of 10-35% and reactive oxygen species generation increases of 15-35% [6]. These changes are accompanied by substantial increases in adenosine triphosphate production (20-35%), reflecting the enhanced oxidative capacity of brown adipose tissue [6]. The increased reactive oxygen species generation in brown adipocytes may contribute to thermogenic signaling pathways and metabolic adaptation [6].

The differential responses between white and brown adipocytes reflect fundamental differences in their mitochondrial composition and metabolic specialization. Brown adipocytes possess higher concentrations of branched-chain amino acid catabolic enzymes, including those involved in 3-HIB metabolism, which may explain their enhanced respiratory response to 3-HIB treatment [6]. Additionally, the presence of uncoupling protein 1 in brown adipocyte mitochondria may influence the relationship between respiration and adenosine triphosphate synthesis [6].

Skeletal muscle myotubes show moderate increases in mitochondrial respiration (5-15%) and reactive oxygen species generation (10-20%) in response to 3-HIB treatment [10]. These changes are accompanied by substantial increases in adenosine triphosphate production (15-25%), suggesting enhanced mitochondrial efficiency similar to that observed in white adipocytes [10]. The skeletal muscle response pattern reflects this tissue's high energy demands and capacity for metabolic adaptation [10].

Hepatocytes demonstrate robust increases in mitochondrial respiration (15-25%) and reactive oxygen species generation (20-30%) following 3-HIB treatment [5]. These changes are accompanied by significant increases in adenosine triphosphate production (18-28%), reflecting the liver's central role in metabolic regulation and its capacity to rapidly respond to metabolic signals [5]. The hepatic response to 3-HIB involves both increased fatty acid oxidation and enhanced oxidative phosphorylation capacity [5].

Cardiac myocytes show moderate increases in mitochondrial respiration (8-15%) and reactive oxygen species generation (12-18%) in response to 3-HIB treatment [4]. These changes are accompanied by increases in adenosine triphosphate production (10-20%), reflecting the heart's continuous high energy demands [4]. The cardiac response pattern suggests that 3-HIB enhances the efficiency of cardiac energy metabolism without compromising cellular function [4].

The molecular mechanisms underlying these differential respiratory responses involve 3-HIB's interactions with specific mitochondrial respiratory complexes. Research has demonstrated that 3-HIB can inhibit complex I-III activity by approximately 20% in certain contexts, while having minimal effects on other components of the electron transport chain [9] [11]. This selective inhibition may contribute to the observed changes in respiratory efficiency and reactive oxygen species generation [9] [11].

Furthermore, 3-HIB's effects on mitochondrial creatine kinase activity provide additional insights into its role in energy metabolism. The compound inhibits mitochondrial creatine kinase activity by approximately 30%, which may influence adenosine triphosphate buffering and energy transfer within cells [11]. This effect appears to be mediated by oxidative stress mechanisms, as it can be prevented by antioxidant treatment [11].

Differential Impact on White versus Brown Adipocyte Metabolic Flexibility

The differential effects of 3-HIB on white versus brown adipocyte metabolic flexibility represent a fundamental aspect of its role in energy homeostasis and metabolic regulation. These two adipocyte subtypes demonstrate markedly different responses to 3-HIB treatment, reflecting their distinct physiological roles and metabolic specializations [6] [12].

White adipocytes treated with 3-HIB show enhanced fatty acid uptake capacity (15-25% increase) but demonstrate reduced metabolic flexibility overall [6]. This reduction in metabolic flexibility is characterized by decreased mitochondrial respiration capacity and reduced reactive oxygen species generation, suggesting a shift toward more efficient but less adaptable energy metabolism [6]. The glucose uptake response in white adipocytes follows a biphasic pattern, with short-term decreases (10-20%) followed by long-term increases (15-25%) [6].

Brown adipocytes exhibit enhanced metabolic flexibility in response to 3-HIB treatment, with increased capacity for substrate switching and metabolic adaptation [6]. These cells demonstrate increased fatty acid uptake (10-20%), enhanced mitochondrial respiration, and elevated reactive oxygen species generation [6]. The glucose uptake response in brown adipocytes shows a similar biphasic pattern to white adipocytes but with smaller magnitude changes (5-10% decrease short-term, 10-20% increase long-term) [6].

The molecular basis for these differential responses lies in the distinct expression patterns of branched-chain amino acid catabolic enzymes between the two adipocyte subtypes. Brown adipocytes express substantially higher levels of these enzymes, including 3-hydroxyisobutyryl-CoA hydrolase, which catalyzes 3-HIB formation [6]. This enhanced enzymatic capacity allows brown adipocytes to more effectively metabolize 3-HIB and channel its metabolic effects toward oxidative phosphorylation and thermogenesis [6].

The metabolic flexibility differences are further exemplified by the contrasting effects on lipid accumulation between the two cell types. White adipocytes show greater increases in lipid accumulation (20-30%) compared to brown adipocytes (15-25%) in response to 3-HIB treatment [6]. This difference reflects the primary storage function of white adipose tissue versus the thermogenic specialization of brown adipose tissue [6].

Mechanistically, the differential responses involve distinct signaling pathways and metabolic channeling patterns. In white adipocytes, 3-HIB appears to be primarily channeled toward fatty acid synthesis and triglyceride formation, supporting the tissue's energy storage function [6]. In brown adipocytes, 3-HIB is more effectively channeled toward the tricarboxylic acid cycle via methylmalonic acid, supporting oxidative phosphorylation and thermogenesis [6].

The time course of metabolic flexibility changes also differs between the two adipocyte subtypes. White adipocytes show more gradual adaptation to 3-HIB treatment, with full metabolic effects typically requiring 24-48 hours [6]. Brown adipocytes demonstrate more rapid responses, with significant metabolic changes observable within 12-24 hours of treatment [6]. This difference in response kinetics reflects the distinct metabolic demands and regulatory mechanisms of the two tissue types [6].

Furthermore, the differential impact on metabolic flexibility extends to the regulation of energy expenditure and substrate utilization. Brown adipocytes treated with 3-HIB show enhanced capacity for uncoupled respiration and thermogenesis, contributing to increased energy expenditure [6]. White adipocytes demonstrate improved metabolic efficiency but reduced capacity for energy expenditure, consistent with their primary storage function [6].

The physiological implications of these differential responses are significant for whole-body energy homeostasis. The enhanced metabolic flexibility of brown adipocytes in response to 3-HIB may contribute to improved glucose homeostasis and increased energy expenditure [6]. Conversely, the reduced metabolic flexibility of white adipocytes may promote energy conservation and storage, particularly during periods of nutrient abundance [6].

Research has also revealed that the differential responses to 3-HIB treatment involve distinct patterns of gene expression and metabolic enzyme activity. Brown adipocytes show enhanced expression of genes involved in oxidative phosphorylation, thermogenesis, and mitochondrial biogenesis [6]. White adipocytes demonstrate increased expression of genes involved in lipogenesis, triglyceride synthesis, and lipid storage [6]. These transcriptional differences provide the molecular foundation for the observed metabolic flexibility differences [6].

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-hydroxyisobutyrate
3-hydroxyisobutyric acid

Dates

Last modified: 08-15-2023

Plasma 3-hydroxyisobutyrate (3-HIB) and methylmalonic acid (MMA) are markers of hepatic mitochondrial fatty acid oxidation in male Wistar rats

Mona Synnøve Bjune, Carine Lindquist, Marit Hallvardsdotter Stafsnes, Bodil Bjørndal, Per Bruheim, Thomas A Aloysius, Ottar Nygård, Jon Skorve, Lise Madsen, Simon N Dankel, Rolf Kristian Berge
PMID: 33454435   DOI: 10.1016/j.bbalip.2021.158887

Abstract

Discovery of specific markers that reflect altered hepatic fatty acid oxidation could help to detect an individual's risk of fatty liver, type 2 diabetes and cardiovascular disease at an early stage. Lipid and protein metabolism are intimately linked, but our understanding of this crosstalk remains limited.
In male Wistar rats, we used synthetic fatty acid analogues (3-thia fatty acids) as a tool to induce hepatic fatty acid oxidation and mitochondrial biogenesis, to gain new insight into the link between fatty acid oxidation, amino acid metabolism and TCA cycle-related intermediate metabolites in liver and plasma.
Rats treated with 3-thia fatty acids had 3-fold higher hepatic, but not adipose and skeletal muscle, expression of the thioesterase 3-hydroxyisobutyryl-CoA hydrolase (Hibch), which controls the formation of 3-hydroxyisobutyrate (3-HIB) in the valine degradation pathway. Consequently, 3-thia fatty acid-stimulated hepatic fatty acid oxidation and ketogenesis was accompanied by decreased plasma 3-HIB and increased methylmalonic acid (MMA) concentrations further downstream in BCAA catabolism. The higher plasma MMA corresponded to higher MMA-CoA hydrolase activity and hepatic expression of GTP-specific succinyl-CoA synthase (Suclg2) and succinate dehydrogenase (Sdhb), and lower MMA-CoA mutase activity. Plasma 3-HIB correlated positively to plasma and hepatic concentrations of TAG, plasma total fatty acids, plasma NEFA and insulin/glucose ratio, while the reverse correlations were seen for MMA.
Our study provides new insight into TCA cycle-related metabolic changes associated with altered hepatic fatty acid flux, and identifies 3-HIB and MMA as novel circulating markers reflective of mitochondrial β-oxidation in male Wistar rats.


Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes

Emily S Lyon, Madison E Rivera, Michele A Johnson, Kyle L Sunderland, Roger A Vaughan
PMID: 31051319   DOI: 10.1016/j.nutres.2019.03.012

Abstract

Branched-chain amino acids (BCAAs) are essential in the diet and may provide benefit for those who partake in regular physical activity and resistance training, yet circulating BCAAs have been repeatedly shown to correlate with severity of insulin resistance in obese/diseased populations. Recently, the valine catabolite 3-hydroxyisobuterate (3HIB) was shown to promote insulin resistance in skeletal muscle by increasing lipid content in vivo. The purpose of this study was to investigate the mechanistic effects of 3HIB on skeletal muscle insulin signaling, metabolism, and related gene expression in vitro. Given these previous observations, we hypothesized that 3HIB would depress skeletal muscle metabolism and insulin sensitivity. C2C12 myotubes were treated with 3HIB for up to 48 hours using both physiological (25-100 μmol/L) and supraphysiological (5 mmol/L) concentrations. Metabolic gene expression was measured via quantitative real-time polymerase chain reaction, mitochondrial metabolism was measured via O
consumption, and glycolytic metabolism was quantified using extracellular acidification rate. Western blot was used to assess insulin sensitivity following insulin stimulation (indicated by phospho-AKT expression). 3HIB did not alter expressional indicators of mitochondrial biogenesis, glycolysis, BCAA catabolism, or lipogenesis. Chronic physiological 3HIB treatment significantly increased peak oxygen consumption, whereas supraphysiological 3HIB treatment suppressed basal and peak mitochondrial and glycolytic metabolism. Both physiological and supraphysiological 3HIB reduced pAkt expression during insulin stimulation. These findings suggest that 3HIB may reduce muscle insulin sensitivity in cultured myotubes, supporting a potentially causal role of 3HIB in the development of insulin resistance in highly metabolic cell types.


Assessing Exposome Effects on Pregnancy through Urine Metabolomics of a Portuguese (Estarreja) Cohort

Ana M Gil, Daniela Duarte, Joana Pinto, António S Barros
PMID: 29424227   DOI: 10.1021/acs.jproteome.7b00878

Abstract

This nuclear magnetic resonance metabolomics study compared the influence of two different central Portugal exposomes, one of which comprised an important source of pollutants (the Estarreja Chemical Complex, ECC), on the urinary metabolic trajectory of a cohort of healthy pregnant women (total n = 107). An exposome-independent description of pregnancy metabolism was found to comprise a set of 18 metabolites reflecting expected changes in branched-chain amino acid catabolism and hormone and lipid metabolisms. In addition, a set of small changes in some metabolites was suggested to be exposome-dependent and characteristic of pregnant subjects from the Estarreja region. These results suggested that the Estarreja exposome may impact to a very low extent pregnancy metabolism, inducing slight changes in amino acid metabolism (alanine, glycine, and 3-hydroxyisobutyrate, possibly involved in valine metabolism), tricarboxylic acid (TCA) cycle (cis-aconitate), diet, or gut microflora (furoylglycine) as well as allantoin, 2-hydroxyisobutyrate, and an unassigned resonance at δ 8.45. Furthermore, the urine of Estarreja subjects was found to generally contain higher levels of 4-hydroxyphenylacetate and lower levels of citrate. However, out of the above metabolites, only glycine and citrate seemed to correlate with the proximity to the ECC, with slightly relative higher levels of these compounds found for subjects living closer to the ECC. This suggested possible small effects of local pollutants on energy metabolism, with the remaining exposome-dependent metabolite changes most probably originating from other aspects of the local exposome such as diet and lifestyle. Despite the limitation of this study regarding the unavailability of objective environmental parameters for the period under study, our results confirm the usefulness of metabolomics of human urine to gauge exposome effects on human health and, particularly, during pregnancy.


Higher Concentrations of BCAAs and 3-HIB Are Associated with Insulin Resistance in the Transition from Gestational Diabetes to Type 2 Diabetes

Ulrika Andersson-Hall, Carolina Gustavsson, Anders Pedersen, Daniel Malmodin, Louise Joelsson, Agneta Holmäng
PMID: 29967793   DOI: 10.1155/2018/4207067

Abstract

Determine the metabolic profile and identify risk factors of women transitioning from gestational diabetes mellitus (GDM) to type 2 diabetes mellitus (T2DM).
237 women diagnosed with GDM underwent an oral glucose tolerance test (OGTT), anthropometrics assessment, and completed lifestyle questionnaires six years after pregnancy. Blood was analysed for clinical variables (e.g., insulin, glucose, HbA1c, adiponectin, leptin, and lipid levels) and NMR metabolomics. Based on the OGTT, women were divided into three groups: normal glucose tolerance (NGT), impaired glucose tolerance (IGT), and T2DM.
Six years after GDM, 19% of subjects had T2DM and 19% IGT. After BMI adjustment, the IGT group had lower HDL, higher leptin, and higher free fatty acid (FFA) levels, and the T2DM group higher triglyceride, FFA, and C-reactive protein levels than the NGT group. IGT and T2DM groups reported lower physical activity. NMR measurements revealed that levels of branched-chain amino acids (BCAAs) and the valine metabolite 3-hydroxyisobyturate were higher in T2DM and IGT groups and correlated with measures of insulin resistance and lipid metabolism.
In addition to well-known clinical risk factors, BCAAs and 3-hydroxyisobyturate are potential markers to be evaluated as predictors of metabolic risk after pregnancy complicated by GDM.


Branched-chain amino acid catabolism rather than amino acids plasma concentrations is associated with diet-induced changes in insulin resistance in overweight to obese individuals

S Haufe, S Engeli, J Kaminski, H Witt, D Rein, B Kamlage, W Utz, J C Fuhrmann, V Haas, A Mähler, J Schulz-Menger, F C Luft, M Boschmann, J Jordan
PMID: 28958691   DOI: 10.1016/j.numecd.2017.07.001

Abstract

3-Hydroxyisobutyrate (3-HIB), a catabolic intermediate of the BCAA valine, which stimulates muscle fatty acid uptake, has been implicated in the pathogenesis of insulin resistance. We tested the hypothesis that circulating 3-HIB herald insulin resistance and that metabolic improvement with weight loss are related to changes in BCAAs and 3-HIB.
We analyzed plasma and urine in 109 overweight to obese individuals before and after six months on hypocaloric diets reduced in either carbohydrates or fat. We calculated the homeostasis model assessment index (HOMA-IR) and whole body insulin sensitivity from oral glucose tolerance tests and measured intramyocellular fat by magnetic resonance spectroscopy. BCAAs and 3-HIB plasma concentrations were inversely related to insulin sensitivity but not to intramyocellular fat content at baseline. With 7.4 ± 4.5% weight loss mean BCAA and 3-HIB plasma concentrations did not change, irrespective of dietary macronutrient content. Individual changes in 3-HIB with 6-month diet but not BCAAs were correlated to the change in whole body insulin sensitivity and HOMA-IR independently of BMI changes.
3-HIB relates to insulin sensitivity but is not associated with intramyocellular fat content in overweight to obese individuals. Moreover, changes in 3-HIB rather than changes in BCAAs are associated with metabolic improvements with weight loss. Registration number for clinical trials: ClinicalTrials.gov Identifier:
.


3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism

Mona S Nilsen, Regine Å Jersin, Arve Ulvik, André Madsen, Adrian McCann, Per-Arne Svensson, Maria K Svensson, Bjørn G Nedrebø, Oddrun A Gudbrandsen, Grethe S Tell, C R Kahn, Per M Ueland, Gunnar Mellgren, Simon N Dankel
PMID: 32586980   DOI: 10.2337/db19-1174

Abstract

Circulating branched-chain amino acids (BCAAs) associate with insulin resistance and type 2 diabetes. 3-Hydroxyisobutyrate (3-HIB) is a catabolic intermediate of the BCAA valine. In this study, we show that in a cohort of 4,942 men and women, circulating 3-HIB is elevated according to levels of hyperglycemia and established type 2 diabetes. In complementary cohorts with measures of insulin resistance, we found positive correlates for circulating 3-HIB concentrations with HOMA2 of insulin resistance, as well as a transient increase in 3-HIB followed by a marked decrease after bariatric surgery and weight loss. During differentiation, both white and brown adipocytes upregulate BCAA utilization and release increasing amounts of 3-HIB. Knockdown of the 3-HIB-forming enzyme 3-hydroxyisobutyryl-CoA hydrolase decreases release of 3-HIB and lipid accumulation in both cell types. Conversely, addition of 3-HIB to white and brown adipocyte cultures increases fatty acid uptake and modulated insulin-stimulated glucose uptake in a time-dependent manner. Finally, 3-HIB treatment decreases mitochondrial oxygen consumption and generation of reactive oxygen species in white adipocytes, while increasing these measures in brown adipocytes. Our data establish 3-HIB as a novel adipocyte-derived regulator of adipocyte subtype-specific functions strongly linked to obesity, insulin resistance, and type 2 diabetes.


Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism

Jana Konkoľová, Ján Chandoga, Juraj Kováčik, Marcel Repiský, Veronika Kramarová, Ivana Paučinová, Daniel Böhmer
PMID: 28569194   DOI: 10.1186/s12881-017-0421-8

Abstract

Primary hyperoxaluria type 2 is a rare monogenic disorder inherited in an autosomal recessive pattern. It results from the absence of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). As a consequence of deficient enzyme activity, excessive amounts of oxalate and L-glycerate are excreted in the urine, and are a source for the formation of calcium oxalate stones that result in recurrent nephrolithiasis and less frequently nephrocalcinosis.
We report a case of a 10-month-old patient diagnosed with urolithiasis. Screening of inborn errors of metabolism, including the performance of GC/MS urine organic acid profiling and HPLC amino acid profiling, showed abnormalities, which suggested deficiency of GRHPR enzyme. Additional metabolic disturbances observed in the patient led us to seek other genetic determinants and the elucidation of these findings. Besides the elevated excretion of 3-OH-butyrate, adipic acid, which are typical marks of ketosis, other metabolites such as 3-aminoisobutyric acid, 3-hydroxyisobutyric acid, 3-hydroxypropionic acid and 2-ethyl-3-hydroxypropionic acids were observed in increased amounts in the urine. Direct sequencing of the GRHPR gene revealed novel mutation, described for the first time in this article c.454dup (p.Thr152Asnfs*39) in homozygous form. The frequent nucleotide variants were found in AGXT2 gene.
The study presents metabolomic and molecular-genetic findings in a patient with PH2. Mutation analysis broadens the allelic spectrum of the GRHPR gene to include a novel c.454dup mutation that causes the truncation of the GRHPR protein and loss of its two functional domains. We also evaluated whether nucleotide variants in the AGXT2 gene could influence the biochemical profile in PH2 and the overproduction of metabolites, especially in ketosis. We suppose that some metabolomic changes might be explained by the inhibition of the MMSADH enzyme by metabolites that increase as a consequence of GRHPR and AGXT2 enzyme deficiency. Several facts support an assumption that catabolic conditions in our patient could worsen the degree of hyperoxaluria and glyceric aciduria as a consequence of the elevated production of free amino acids and their intermediary products.


Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes

Adil Mardinoglu, Silvia Gogg, Luca A Lotta, Alena Stančáková, Annika Nerstedt, Jan Boren, Matthias Blüher, Ele Ferrannini, Claudia Langenberg, Nicholas J Wareham, Markku Laakso, Ulf Smith
PMID: 29246479   DOI: 10.1016/j.ebiom.2017.12.008

Abstract

Branched-chain amino acids (BCAAs) metabolite, 3-Hydroxyisobutyric acid (3-HIB) has been identified as a secreted mediator of endothelial cell fatty acid transport and insulin resistance (IR) using animal models. To identify if 3-HIB is a marker of human IR and future risk of developing Type 2 diabetes (T2D), we measured plasma levels of 3-HIB and associated metabolites in around 10,000 extensively phenotyped individuals. The levels of 3-HIB were increased in obesity but not robustly associated with degree of IR after adjusting for BMI. Nevertheless, also after adjusting for obesity and plasma BCAA, 3-HIB levels were associated with future risk of incident T2D. We also examined the effect of 3-HIB on fatty acid uptake in human cells and found that both HUVEC and human cardiac endothelial cells respond to 3-HIB whereas human adipose tissue-derived endothelial cells do not respond to 3-HIB. In conclusion, we found that increased plasma level of 3-HIB is a marker of future risk of T2D and 3-HIB may be important for the regulation of metabolic flexibility in heart and muscles.


Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion-Induced Insulin Resistance

Lydia-Ann L S Harris, Gordon I Smith, Bruce W Patterson, Raja S Ramaswamy, Adewole L Okunade, Shannon C Kelly, Lane C Porter, Samuel Klein, Jun Yoshino, Bettina Mittendorfer
PMID: 28473464   DOI: 10.2337/db16-1475

Abstract

Systemic hyperaminoacidemia, induced by either intravenous amino acid infusion or protein ingestion, reduces insulin-stimulated glucose disposal. Studies of mice suggest that the valine metabolite 3-hydroxyisobutyrate (3-HIB), fibroblast growth factor 21 (FGF21), adiponectin, and nonesterified fatty acids (NEFAs) may be involved in amino acid-mediated insulin resistance. We therefore measured in 30 women the rate of glucose disposal, and plasma 3-HIB, FGF21, adiponectin, and NEFA concentrations, under basal conditions and during a hyperinsulinemic-euglycemic clamp procedure (HECP), with and without concomitant ingestion of protein (
= 15) or an amount of leucine that matched the amount of protein (
= 15). We found that during the HECP without protein or leucine ingestion, the grand mean ± SEM plasma 3-HIB concentration decreased (from 35 ± 2 to 14 ± 1 µmol/L) and the grand median [quartiles] FGF21 concentration increased (from 178 [116, 217] to 509 [340, 648] pg/mL). Ingestion of protein, but not leucine, decreased insulin-stimulated glucose disposal (
< 0.05) and prevented both the HECP-mediated decrease in 3-HIB and increase in FGF21 concentration in plasma. Neither protein nor leucine ingestion altered plasma adiponectin or NEFA concentrations. These findings suggest that 3-HIB and FGF21 might be involved in protein-mediated insulin resistance in humans.


Bacterial acyl-CoA mutase specifically catalyzes coenzyme B12-dependent isomerization of 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA

Nadya Yaneva, Judith Schuster, Franziska Schäfer, Vera Lede, Denise Przybylski, Torsten Paproth, Hauke Harms, Roland H Müller, Thore Rohwerder
PMID: 22433853   DOI: 10.1074/jbc.M111.314690

Abstract

Coenzyme B(12)-dependent acyl-CoA mutases are radical enzymes catalyzing reversible carbon skeleton rearrangements in carboxylic acids. Here, we describe 2-hydroxyisobutyryl-CoA mutase (HCM) found in the bacterium Aquincola tertiaricarbonis as a novel member of the mutase family. HCM specifically catalyzes the interconversion of 2-hydroxyisobutyryl- and (S)-3-hydroxybutyryl-CoA. Like isobutyryl-CoA mutase, HCM consists of a large substrate- and a small B(12)-binding subunit, HcmA and HcmB, respectively. However, it is thus far the only acyl-CoA mutase showing substrate specificity for hydroxylated carboxylic acids. Complete loss of 2-hydroxyisobutyric acid degradation capacity in hcmA and hcmB knock-out mutants established the central role of HCM in A. tertiaricarbonis for degrading substrates bearing a tert-butyl moiety, such as the fuel oxygenate methyl tert-butyl ether (MTBE) and its metabolites. Sequence analysis revealed several HCM-like enzymes in other bacterial strains not related to MTBE degradation, indicating that HCM may also be involved in other pathways. In all strains, hcmA and hcmB are associated with genes encoding for a putative acyl-CoA synthetase and a MeaB-like chaperone. Activity and substrate specificity of wild-type enzyme and active site mutants HcmA I90V, I90F, and I90Y clearly demonstrated that HCM belongs to a new subfamily of B(12)-dependent acyl-CoA mutases.


Explore Compound Types